molecular formula C6H10Br2N2 B1381631 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide CAS No. 1803597-83-2

2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide

Cat. No. B1381631
M. Wt: 269.97 g/mol
InChI Key: YOHXQVKBDOCOOZ-UHFFFAOYSA-N
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Description

“2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide” is likely a brominated derivative of imidazole. Imidazole is a heterocyclic compound, and it’s a part of many important biologically active molecules, such as histidine and histamine .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds, such as 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine, have been synthesized through conjugate addition to alkyl acrylates .


Molecular Structure Analysis

The molecular structure of this compound would likely include an imidazole ring substituted at the 2-position with a bromoethyl group and a methyl group at the 1-position. The exact structure would need to be confirmed with spectroscopic methods such as NMR .


Chemical Reactions Analysis

The bromine atom in the bromoethyl group is likely to be reactive, as bromine is a good leaving group. This could make the compound useful in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other brominated imidazoles. It would likely be a solid at room temperature .

Scientific Research Applications

Chemical Synthesis

2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide and its derivatives are extensively used in chemical syntheses. For example, Lobana et al. (2011) demonstrated the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole using copper(I) bromide, a process that involves the extrusion of sulfur and the oxidation of Cu(I) to Cu(II) (Lobana, Sultana, & Butcher, 2011).

Radiosensitization and Prodrug Development

Compounds related to 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide have been explored for their potential in radiosensitization and as prodrugs for cancer therapy. Suto et al. (1991) reported an improved synthesis of the dual-function radiosensitizer alpha-[[(2-bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol, which had shown promising radiosensitizing activity in preclinical models (Suto, Stier, & Werbel, 1991). Additionally, Jenkins et al. (1990) synthesized alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols as prodrugs, with a focus on improving the biological activity and rate of ring closure under physiological conditions (Jenkins et al., 1990).

Carbon Dioxide Capture

In the field of environmental science, research has been conducted on the application of imidazole derivatives for carbon dioxide capture. Bates et al. (2002) described a process where 1-butyl imidazole reacted with 3-bromopropylamine hydrobromide, yielding an ionic liquid that can reversibly sequester CO2 as a carbamate salt. This ionic liquid proved to be efficient and comparable to commercial amine sequestering reagents for CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).

Synthesis of Bioactive Compounds

Imidazole derivatives are also significant in synthesizing bioactive compounds. Bellina et al. (2008) reported the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, which exhibited high cytotoxicity against human tumor cell lines, marking them as potential antitumor agents (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Synthesis of Novel Heterocyclic Systems

Amosova et al. (2018) utilized 2-(bromoethyl)-1,3-thiaselenole and 1-methyl-1H-imidazol-2-thiol for the regioselective synthesis of novel heterocyclic systems. These reactions, which involve C-S and C-N bond formation, have potential for producing biologically active heterocyclic systems (Amosova, Filippov, Potapov, Makhaeva, & Albanov, 2018).

Safety And Hazards

As with any chemical compound, proper safety measures should be taken when handling. Brominated compounds can be hazardous and may cause skin and eye irritation .

properties

IUPAC Name

2-(2-bromoethyl)-1-methylimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHXQVKBDOCOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide

CAS RN

1803597-83-2
Record name 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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